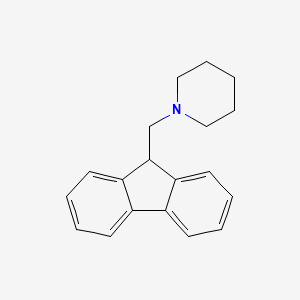

1-((9H-fluoren-9-yl)methyl)piperidine

Cat. No. B1314330

M. Wt: 263.4 g/mol

InChI Key: DAYKWVVEINTEQW-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06153742

Procedure details

In a 10 mL-syringe equipped with a polypropylene disk are introduced 1.5 g of aminomethylpolystyrene (Sigma, 0.81 mmol NH2 /g of resin), 44.6 mg (0.24 equiv.) of 1-hydroxybenzotriazole in 0.8 mL of DMF, 63.2 mg (0.24 equiv.) of DCC in 2 mL of DCM and 103 mg (0.24 equiv.) of N-Fmoc-6-aminohexanoic acid in 5 mL of DCM and 0.4 mL of DMF and left to react, with occasional stirring, for two hours. The resin is washed with DMF (3×1 min), DCM (3×1 min) and MeOH (3×1 min), dried and the functionalization is determined on an aliquot. The remaining amine groups are acetylated with acetic anhydride (100 equiv.) in DMF for 10 min, after which time DIEA (10 equiv.) is added and left to react for 10 min more, and the resin is washed again. The absence of free amine groups is confirmed by the ninhydrin test. In order to eliminate the Fmoc group, and at the same time determine the degree of substitution, the resin is treated with a solution of 50% piperidine in DMF (3×2 min) and washed with DCM (3×1 min), DMF and MeOH. The filtrates from the treatment with piperidine and DCM washes are pooled and the amount of N-(9-fluorenylmethyl)piperidine formed in the deprotection determined spectrophotometrically (lambda=300 nm, epsilon=7800). Resins with a substitution degree between 0.05 and 0.1 mmol NH2 /g resin are obtained.

Name

polypropylene

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

ON1C2C=CC=CC=2N=N1.C1CCC(N=[C:18]=[N:19][CH:20]2[CH2:25][CH2:24][CH2:23][CH2:22]C2)CC1.C(NCCCCCC(O)=O)(OC[CH:30]1[C:42]2[C:37](=[CH:38][CH:39]=[CH:40][CH:41]=2)[C:36]2[C:31]1=[CH:32][CH:33]=[CH:34][CH:35]=2)=O.C(OC(=O)C)(=O)C.CCN(C(C)C)C(C)C>CN(C=O)C.C(Cl)Cl>[CH:35]1[C:36]2[CH:37]([CH2:18][N:19]3[CH2:20][CH2:25][CH2:24][CH2:23][CH2:22]3)[C:38]3[C:30](=[CH:42][CH:41]=[CH:40][CH:39]=3)[C:31]=2[CH:32]=[CH:33][CH:34]=1

|

Inputs

Step One

|

Name

|

polypropylene

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C(C)[*:2])[*:1]

|

Step Two

|

Name

|

|

|

Quantity

|

44.6 mg

|

|

Type

|

reactant

|

|

Smiles

|

ON1N=NC2=C1C=CC=C2

|

|

Name

|

|

|

Quantity

|

63.2 mg

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC(CC1)N=C=NC2CCCCC2

|

|

Name

|

|

|

Quantity

|

0.8 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

Step Three

|

Name

|

|

|

Quantity

|

103 mg

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)(OCC1C2=CC=CC=C2C2=CC=CC=C12)NCCCCCC(=O)O

|

|

Name

|

|

|

Quantity

|

5 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0.4 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(=O)OC(C)=O

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CCN(C(C)C)C(C)C

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react, with occasional stirring, for two hours

|

|

Duration

|

2 h

|

WASH

|

Type

|

WASH

|

|

Details

|

The resin is washed with DMF (3×1 min), DCM (3×1 min) and MeOH (3×1 min)

|

|

Duration

|

1 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

WAIT

|

Type

|

WAIT

|

|

Details

|

left

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to react for 10 min more

|

|

Duration

|

10 min

|

WASH

|

Type

|

WASH

|

|

Details

|

the resin is washed again

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the resin is treated with a solution of 50% piperidine in DMF (3×2 min)

|

|

Duration

|

2 min

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with DCM (3×1 min), DMF and MeOH

|

|

Duration

|

1 min

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1=CC=CC=2C3=CC=CC=C3C(C12)CN1CCCCC1

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |